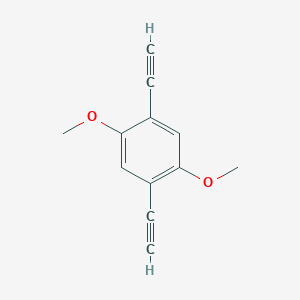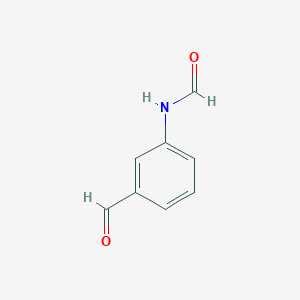
Coumarin, 4-anilino-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 4-anilino-3-nitro-, is an organic compound with the chemical formula C15H11N3O4. It is a synthetic derivative of coumarin, a natural compound found in various plants. Coumarin, 4-anilino-3-nitro- is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of coumarin, 4-anilino-3-nitro- is not fully understood. However, it is believed to interact with cellular components, such as proteins and enzymes, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these components, ultimately leading to the observed biological effects.
生化学的および生理学的効果
Coumarin, 4-anilino-3-nitro- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, coumarin, 4-anilino-3-nitro- has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of coumarin, 4-anilino-3-nitro- is its versatility in scientific research. It can be used in a variety of assays and experiments due to its unique properties. Additionally, it is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of coumarin, 4-anilino-3-nitro- is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
将来の方向性
There are several future directions for research on coumarin, 4-anilino-3-nitro-. One potential area of investigation is its use as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, coumarin, 4-anilino-3-nitro- could be further studied for its potential applications in environmental monitoring and detection of pollutants. Furthermore, the mechanism of action of coumarin, 4-anilino-3-nitro- could be further elucidated through structural and biochemical studies.
Conclusion:
Coumarin, 4-anilino-3-nitro- is a unique and versatile compound with potential applications in various fields of science. Its synthesis method is well-established, and it has been extensively studied for its scientific research applications. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Coumarin, 4-anilino-3-nitro- has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, coumarin, 4-anilino-3-nitro- is a promising compound with potential for further investigation and development.
合成法
Coumarin, 4-anilino-3-nitro- can be synthesized through a multi-step process that involves the reaction of aniline with 4-nitrophenylacetic acid, followed by cyclization and reduction. The final product is obtained through purification and crystallization. The synthesis method is well-established and has been optimized for high yield and purity.
科学的研究の応用
Coumarin, 4-anilino-3-nitro- has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, coumarin, 4-anilino-3-nitro- has been used in the development of sensors for the detection of nitrite and nitrate in biological samples.
特性
CAS番号 |
50527-30-5 |
|---|---|
製品名 |
Coumarin, 4-anilino-3-nitro- |
分子式 |
C15H10N2O4 |
分子量 |
282.25 g/mol |
IUPAC名 |
4-anilino-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H10N2O4/c18-15-14(17(19)20)13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)21-15/h1-9,16H |
InChIキー |
PUDUMDVYKGGXBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
その他のCAS番号 |
50527-30-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)








![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)